molecular formula C24H35N3O4 B5157616 1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine

1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine

Cat. No. B5157616
M. Wt: 429.6 g/mol
InChI Key: AFASIOATWUACHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PNU-69176E and belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential therapeutic properties and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of PNU-69176E involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the regulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. The regulation of these neurotransmitters is thought to be responsible for the therapeutic effects of PNU-69176E.
Biochemical and Physiological Effects
PNU-69176E has been shown to have various biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which are associated with improvements in mood and anxiety. It has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is involved in the stress response. This decrease in CRH levels is thought to be responsible for the anxiolytic effects of PNU-69176E.

Advantages and Limitations for Lab Experiments

One advantage of using PNU-69176E in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This allows for the selective activation of this receptor, which can be useful in studying its role in various physiological and pathological processes. One limitation of using PNU-69176E in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of PNU-69176E. One direction is the further exploration of its potential therapeutic properties in the treatment of psychiatric disorders. Another direction is the study of its effects on other neurotransmitter systems, such as the glutamate system, which is also implicated in the pathophysiology of various psychiatric disorders. Additionally, the development of more selective and potent compounds based on the structure of PNU-69176E could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of PNU-69176E involves a multi-step process that includes the use of various reagents and solvents. The starting material for the synthesis is 3-methoxybenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-piperidinyl) acetamide to form the intermediate compound. This intermediate is further reacted with 4-cyclopentylpiperazine to yield the final product, PNU-69176E.

Scientific Research Applications

PNU-69176E has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor is also implicated in the pathophysiology of various psychiatric disorders such as depression, anxiety, and schizophrenia. PNU-69176E has been studied for its potential use in the treatment of these disorders.

properties

IUPAC Name

1-[4-[4-(4-cyclopentylpiperazine-1-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O4/c1-18(28)25-11-9-21(10-12-25)31-22-8-7-19(17-23(22)30-2)24(29)27-15-13-26(14-16-27)20-5-3-4-6-20/h7-8,17,20-21H,3-6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFASIOATWUACHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(1-Acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine

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